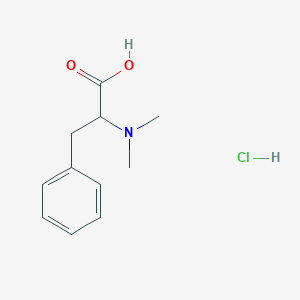
Oxazolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidine-2-carboxylic acid is a heterocyclic organic compound containing both nitrogen and oxygen atoms within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxazolidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. This reaction typically proceeds via nucleophilic attack and intramolecular cyclization, forming the oxazolidine ring . Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with aldehydes and other reagents to form the desired oxazolidine derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts, such as ruthenium(II) complexes, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Oxazolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form oxazoles, which are important biological scaffolds . Reduction reactions can lead to the formation of different oxazolidine derivatives, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . Reaction conditions can vary, but typical conditions include room temperature for oxidation reactions and slightly elevated temperatures for reduction reactions .
Major Products Formed: The major products formed from the reactions of this compound include oxazoles, reduced oxazolidine derivatives, and various substituted oxazolidines . These products have significant applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Oxazolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as a precursor to biologically active molecules . In medicine, oxazolidine derivatives have shown promise as antimicrobial agents . Additionally, in the industrial sector, this compound is used in the production of polymers and coatings .
Mecanismo De Acción
The mechanism of action of oxazolidine-2-carboxylic acid involves its ability to interact with various molecular targets. For example, in antimicrobial applications, oxazolidine derivatives inhibit bacterial protein synthesis by binding to the ribosomal subunit . This binding prevents the formation of the peptide bond, thereby inhibiting bacterial growth . The specific pathways involved can vary depending on the derivative and its target organism.
Comparación Con Compuestos Similares
Oxazolidine-2-carboxylic acid can be compared to other similar compounds such as oxazolines and oxazoles. While all these compounds contain a five-membered ring with nitrogen and oxygen atoms, this compound is unique due to the presence of a carboxylic acid group . This functional group imparts different chemical properties and reactivity compared to oxazolines and oxazoles . Other similar compounds include thiazolidines and imidazolidines, which also contain heteroatoms in their ring structures but differ in their specific chemical properties and applications .
Propiedades
Fórmula molecular |
C4H7NO3 |
|---|---|
Peso molecular |
117.10 g/mol |
Nombre IUPAC |
1,3-oxazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) |
Clave InChI |
KNWCDYSKJSREAQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)




![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)

![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)




